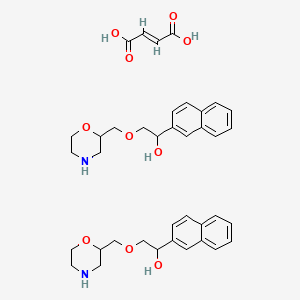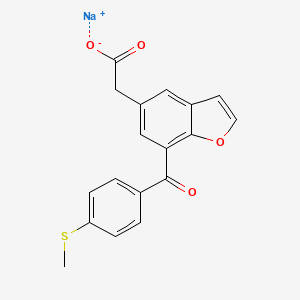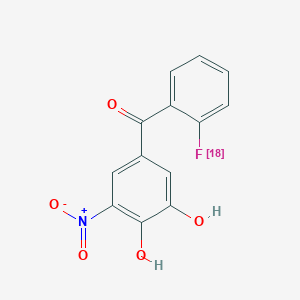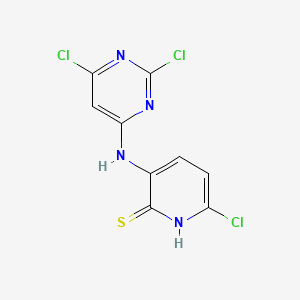
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- typically involves multi-step organic reactions. The process may start with the chlorination of pyridinethione followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as amines.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Pyridinethione, 6-chloro-3-((2,4-dichloro-5-pyrimidinyl)amino)
- 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-3-pyrimidinyl)amino)
Uniqueness
The uniqueness of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
81587-42-0 |
|---|---|
Molekularformel |
C9H5Cl3N4S |
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
6-chloro-3-[(2,6-dichloropyrimidin-4-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H5Cl3N4S/c10-5-2-1-4(8(17)14-5)13-7-3-6(11)15-9(12)16-7/h1-3H,(H,14,17)(H,13,15,16) |
InChI-Schlüssel |
HIOXGUOYQJTQHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=S)NC(=C1)Cl)NC2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



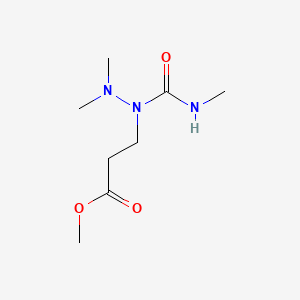
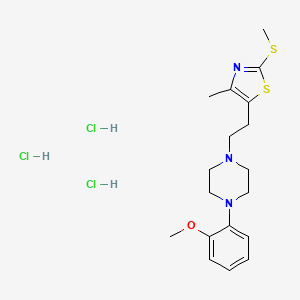

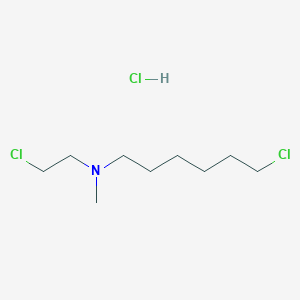

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)

